molecular formula C21H16N4O4S B11358764 Methyl 4-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate

Methyl 4-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate

Cat. No.: B11358764
M. Wt: 420.4 g/mol
InChI Key: UIJHXKBCJUBFQU-UHFFFAOYSA-N
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Description

Methyl 4-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate is a complex organic compound that features a dihydropyrimidine ring, a benzoate ester, and a sulfanylacetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidine Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Sulfanyl Group: The dihydropyrimidine intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamido Linkage Formation: The sulfanyl intermediate is further reacted with an acetamido compound to form the desired linkage.

    Esterification: Finally, the benzoate ester is introduced through an esterification reaction involving methanol and the corresponding benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Methyl 4-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The cyano and sulfanyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a sulfanylacetamido linkage differentiates it from other similar compounds, potentially leading to unique applications and mechanisms of action.

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

methyl 4-[[2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H16N4O4S/c1-29-20(28)14-7-9-15(10-8-14)23-17(26)12-30-21-24-18(13-5-3-2-4-6-13)16(11-22)19(27)25-21/h2-10H,12H2,1H3,(H,23,26)(H,24,25,27)

InChI Key

UIJHXKBCJUBFQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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